molecular formula C25H22N2S B12473072 1,1-Dibenzyl-3-naphthalen-1-ylthiourea

1,1-Dibenzyl-3-naphthalen-1-ylthiourea

Cat. No.: B12473072
M. Wt: 382.5 g/mol
InChI Key: LPXAVTQPRKMUNC-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-naphthalen-1-ylthiourea is an organic compound with the molecular formula C26H22N2S It is a thiourea derivative, characterized by the presence of a naphthalene ring and two benzyl groups attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-naphthalen-1-ylthiourea typically involves the reaction of naphthalen-1-yl isothiocyanate with dibenzylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-naphthalen-1-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1,1-Dibenzyl-3-naphthalen-1-ylthiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(naphthalen-1-yl)thiourea
  • 1-(3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea
  • 1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea
  • 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea

Uniqueness

1,1-Dibenzyl-3-naphthalen-1-ylthiourea is unique due to the presence of two benzyl groups and a naphthalene ring, which confer distinct chemical and physical properties. These structural features enhance its potential for various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C25H22N2S

Molecular Weight

382.5 g/mol

IUPAC Name

1,1-dibenzyl-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C25H22N2S/c28-25(26-24-17-9-15-22-14-7-8-16-23(22)24)27(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-17H,18-19H2,(H,26,28)

InChI Key

LPXAVTQPRKMUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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